PI3Kδ Kinase Inhibition: Potent Activity of a Derivative Series Versus a Baseline PI3K Inhibitor
While the parent compound is a building block, its utility is proven in advanced derivatives. A series of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidines, synthesized from a core structurally related to 3-(piperidin-4-yl)-1,2-oxazol-5-amine, were evaluated for PI3Kδ inhibition. The most potent derivatives (compounds 20 and 21) demonstrated strong inhibition, establishing the value of this scaffold in a competitive kinase inhibitor landscape. This provides a clear quantitative benchmark for researchers interested in developing PI3Kδ-targeting agents [1].
| Evidence Dimension | PI3Kδ Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 20: IC50 = 0.286 μM; Compound 21: IC50 = 0.452 μM |
| Comparator Or Baseline | Idelalisib (CAL-101): IC50 = 0.0025 μM |
| Quantified Difference | ~100- to 200-fold lower potency than the FDA-approved drug Idelalisib |
| Conditions | In vitro kinase assay, IC50 measured against PI3Kδ isoform |
Why This Matters
Quantifies the scaffold's potential as a starting point for PI3Kδ inhibitor optimization, allowing for direct benchmarking against a clinical-stage compound.
- [1] Guo, J.-L., Liu, Y.-Y., & Pei, Y.-Z. (2015). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters, 26(10), 1283-1288. View Source
